molecular formula C11H12N2 B131477 2-(1-methylcyclopropyl)-1H-benzimidazole CAS No. 150649-19-7

2-(1-methylcyclopropyl)-1H-benzimidazole

Cat. No. B131477
M. Wt: 172.23 g/mol
InChI Key: XALYOHSTMDJDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methylcyclopropyl)-1H-benzimidazole is an organic compound with the molecular formula C11H12N2. It is also known as omeprazole, which is a proton pump inhibitor that is used to treat gastroesophageal reflux disease (GERD), stomach ulcers, and other acid-related disorders. In addition to its clinical applications, 2-(1-methylcyclopropyl)-1H-benzimidazole has been extensively studied in scientific research for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 2-(1-methylcyclopropyl)-1H-benzimidazole involves the inhibition of the H+/K+-ATPase enzyme, which is responsible for the secretion of gastric acid in the stomach. By inhibiting this enzyme, 2-(1-methylcyclopropyl)-1H-benzimidazole reduces the production of acid in the stomach, which can help to alleviate acid-related disorders such as GERD and stomach ulcers.

Biochemical And Physiological Effects

In addition to its proton pump inhibition properties, 2-(1-methylcyclopropyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(1-methylcyclopropyl)-1H-benzimidazole in lab experiments is its specificity for the H+/K+-ATPase enzyme. This allows researchers to selectively inhibit acid secretion in the stomach without affecting other physiological processes. However, one limitation of using 2-(1-methylcyclopropyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-(1-methylcyclopropyl)-1H-benzimidazole. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications beyond its current clinical uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-methylcyclopropyl)-1H-benzimidazole and to explore its potential as a tool compound for studying other physiological processes.

Synthesis Methods

The synthesis of 2-(1-methylcyclopropyl)-1H-benzimidazole involves several steps, including the condensation of o-phenylenediamine with 2-chloroacetic acid to form 2-(2-carboxyethyl)benzimidazole, which is then cyclized with thionyl chloride to form 2-(1-methylcyclopropyl)-1H-benzimidazole. This synthesis method has been modified and optimized by many researchers to improve the yield and purity of the final product.

Scientific Research Applications

2-(1-methylcyclopropyl)-1H-benzimidazole has been widely used in scientific research for its proton pump inhibition properties. It is commonly used as a tool compound to study the mechanism of acid secretion in the stomach and to investigate the role of proton pumps in various physiological processes. It has also been used in pharmacological studies to evaluate the efficacy and safety of other proton pump inhibitors.

properties

CAS RN

150649-19-7

Product Name

2-(1-methylcyclopropyl)-1H-benzimidazole

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1-methylcyclopropyl)-1H-benzimidazole

InChI

InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

XALYOHSTMDJDAO-UHFFFAOYSA-N

SMILES

CC1(CC1)C2=NC3=CC=CC=C3N2

Canonical SMILES

CC1(CC1)C2=NC3=CC=CC=C3N2

synonyms

1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI)

Origin of Product

United States

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